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molecular formula C14H8Cl2N2 B188162 4-Chloro-2-(4-chlorophenyl)quinazoline CAS No. 59490-94-7

4-Chloro-2-(4-chlorophenyl)quinazoline

Cat. No. B188162
M. Wt: 275.1 g/mol
InChI Key: HRDLKQWYHGPZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998951

Procedure details

To a mixture of 15.8 g of 2-(4-chlorophenyl)quinazolin-4(3H)-one and 115 ml of thionyl chloride was added dropwise 4.5 g of dimethylformamide and the mixture was treated as described in Example I to obtain a yellow solid which was recrystallized from cyclohexane to give 13.6 g of light yellow 4-chloro-2-(4-chlorophenyl)quinazoline, m.p. 166°-167°; ir and nmr spectra were consistent with the assigned structure.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:17][C:16](=O)[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]=2)=[CH:4][CH:3]=1.S(Cl)([Cl:21])=O>CN(C)C=O>[Cl:21][C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:17]=1

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
115 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
4.5 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was treated
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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